molecular formula C5H6N2OS B1310942 2-Methylthiazole-4-carboxamide CAS No. 31825-95-3

2-Methylthiazole-4-carboxamide

Cat. No.: B1310942
CAS No.: 31825-95-3
M. Wt: 142.18 g/mol
InChI Key: JFBXSNFENTXBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiazole-4-carboxamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. The structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a carboxamide group attached to the fourth carbon atom .

Biochemical Analysis

Biochemical Properties

2-Methylthiazole-4-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-2, where it acts as an inhibitor . This interaction is crucial in the modulation of inflammatory responses. Additionally, this compound has shown potential in binding to other proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with COX-2 enzymes can lead to the suppression of inflammatory responses in cells . Moreover, this compound has demonstrated cytotoxic properties against certain cancer cell lines, indicating its potential as an anti-cancer agent . These effects are mediated through its ability to alter gene expression and disrupt cellular metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2 enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of anti-inflammatory and anti-cancer activities . These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, primarily through phase I and phase II metabolic reactions . These reactions involve the addition of hydrophilic groups to the compound, increasing its solubility and facilitating its excretion from the body. The metabolic pathways of this compound also involve interactions with cofactors and other enzymes that modulate its activity and stability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound can effectively interact with its target biomolecules and exert its biochemical effects. The precise subcellular distribution of the compound is essential for its role in modulating cellular processes and therapeutic potential.

Preparation Methods

The synthesis of 2-Methylthiazole-4-carboxamide can be achieved through several methods. One common synthetic route involves the reaction of ethyl 2-methylthiazole-4-carboxylate with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the formation of the carboxamide group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Methylthiazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents for these reactions include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-Methylthiazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methylthiazole-4-carboxamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBXSNFENTXBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953743
Record name 2-Methyl-1,3-thiazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31825-95-3
Record name 2-Methyl-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31825-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-thiazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Methylthiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-Methylthiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Methylthiazole-4-carboxamide
Reactant of Route 5
2-Methylthiazole-4-carboxamide
Reactant of Route 6
2-Methylthiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.